4-Amino-4-phosphonobutanoic acid
Overview
Description
4-Amino-4-phosphonobutanoic acid is a non-proteinogenic amino acid that is structurally similar to gamma-aminobutyric acid It is characterized by the presence of an amino group and a phosphonic acid group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-phosphonobutanoic acid typically involves the use of chiral sulfinimine methodology. This approach includes the diastereoselective addition of carbon and phosphorus nucleophiles to enantiopure sulfinimines, followed by acid hydrolysis of the adducts formed . Another method involves the reaction of 2-(diethoxyphosphinyl)acetaldehyde with trimethyl N-(benzyloxycarbonyl)-phosphonoglycinate to form cyclopropyl analogs of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced phosphonic acid derivatives, and substituted amino and phosphonic acid derivatives.
Scientific Research Applications
4-Amino-4-phosphonobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a bioisosteric analog of gamma-aminobutyric acid and is used in studies related to neurotransmission.
Industry: It finds applications in the development of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-phosphonobutanoic acid involves its interaction with specific molecular targets and pathways. It acts as a potent and selective agonist for group III metabotropic glutamate receptors, including mGluR4, mGluR6, mGluR7, and mGluR8 . These receptors are involved in various physiological processes, including neurotransmission and modulation of synaptic plasticity.
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid: A neurotransmitter that shares structural similarity with 4-Amino-4-phosphonobutanoic acid.
Phaclofen: A gamma-aminobutyric acid B receptor antagonist that is structurally related to this compound.
Fosmidomycin: An antimalarial agent that contains a phosphonic acid group similar to this compound.
Uniqueness
This compound is unique due to its dual functional groups (amino and phosphonic acid) and its ability to act as a bioisosteric analog of gamma-aminobutyric acid. This structural uniqueness allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-amino-4-phosphonobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(11(8,9)10)1-2-4(6)7/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODXFOVXZATGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18865-31-1 | |
Record name | 4-Amino-4-phosphonobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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